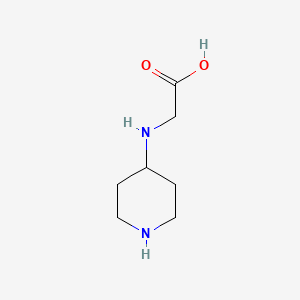

N-4-Piperidinyl-glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(piperidin-4-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c10-7(11)5-9-6-1-3-8-4-2-6/h6,8-9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYSPKJLZSKGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595973 | |

| Record name | N-Piperidin-4-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782494-21-7 | |

| Record name | N-Piperidin-4-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 4 Piperidinyl Glycine and Analogues

Strategies for Piperidine (B6355638) Ring Construction and Functionalization

The piperidine ring is a fundamental heterocyclic scaffold in numerous natural products and pharmaceutical agents. whiterose.ac.uk Its synthesis and functionalization are therefore critical aspects of medicinal chemistry.

Reductive Amination Routes to Piperidine Scaffolds

Reductive amination is a powerful and widely used method for the synthesis of amines, including the formation of the piperidine ring. d-nb.info This two-step process involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. d-nb.infoacs.org This strategy is highly effective for creating both secondary and tertiary chiral amines. acs.org

One approach involves the reductive amination of dicarbonyl compounds with a primary amine. For instance, the reaction of a 1,5-dicarbonyl compound with an amine, followed by in situ reduction of the resulting cyclic iminium ion, yields a piperidine ring. The choice of reducing agent is crucial for controlling the stereoselectivity of the reaction. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. nih.gov

A notable application is in the solid-phase synthesis of peptide tertiary amides, where reductive amination on an amino acid-terminated resin with various aldehydes provides a route to N-alkylated peptides. nih.gov This highlights the versatility of reductive amination in combinatorial chemistry for generating diverse piperidine-containing structures. Furthermore, the development of asymmetric reductive amination procedures allows for the synthesis of chiral piperidines with high enantioselectivity. d-nb.info

| Reactants | Conditions | Product | Key Features |

| 1,5-Dicarbonyl Compound, Primary Amine | Reducing Agent (e.g., NaBH4, NaBH3CN) | Substituted Piperidine | Forms the piperidine ring in a single operational sequence. |

| Amino Acid-Terminated Resin, Aldehyde | NaBH3CN, 1% AcOH | N-Alkylated Peptide (PTA) | Adaptable for solid-phase synthesis and library generation. nih.gov |

| Prochiral Ketone, Chiral Amine | Lewis Acid, H2/Catalyst | Chiral Piperidine | Enables asymmetric synthesis of piperidine derivatives. d-nb.info |

Cyclization Reactions in Piperidine Synthesis

A variety of cyclization reactions are employed to construct the piperidine ring. These methods offer diverse pathways to access a wide range of substituted piperidines.

The Dieckmann condensation , an intramolecular Claisen condensation of a diester, is a classic method for forming cyclic β-keto esters, which can be further converted to piperidones. dtic.milbeilstein-journals.org For example, the base-mediated intramolecular cyclization of a suitable amino-diester can furnish a key piperidin-4-one intermediate. beilstein-journals.org

Radical cyclization provides another powerful tool for piperidine synthesis. For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using tributyltin hydride or tris(trimethylsilyl)silane (B43935) can yield 2,4-disubstituted piperidines. nih.gov The choice of the radical initiator and mediator can influence the diastereoselectivity of the cyclization. nih.gov

Aza-Michael additions , which involve the intramolecular conjugate addition of an amine to an α,β-unsaturated ketone or ester, are also widely used. mdpi.com This approach was successfully used to synthesize a 2-trifluoromethyl-substituted piperidine with high diastereoselectivity. mdpi.com

Other notable cyclization strategies include:

Olefin-iminium ion cyclization : A concerted reaction that can be used to prepare 4-piperidinols. dtic.mil

Lactamization : The intramolecular condensation of an amino acid can form a lactam, which can then be reduced to the corresponding piperidine. mdpi.com

Heck reaction : Intramolecular Heck reactions have been utilized to create 2,5-disubstituted piperidines. whiterose.ac.uk

| Cyclization Type | Key Reactants | Product Type |

| Dieckmann Condensation | Amino-diester | Piperidin-4-one |

| Radical Cyclization | Unsaturated halo-amine | Substituted Piperidine |

| Aza-Michael Addition | ω-Amino α,β-unsaturated ketone | Substituted Piperidine |

| Olefin-Iminium Ion Cyclization | Unsaturated iminium ion | 4-Piperidinol |

| Lactamization | Amino acid/ester | Lactam (Piperidine precursor) |

| Intramolecular Heck Reaction | Unsaturated aryl/vinyl halide with an amine | Dihydropiperidine |

Diastereoselective Synthesis of Substituted Piperidines

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Several strategies have been developed for the diastereoselective synthesis of substituted piperidines.

One approach involves the use of chiral auxiliaries. For instance, the synthesis of 2,6-disubstituted piperidines can be achieved through the reductive cyclization of 6-oxoamino acid derivatives prepared by the conjugate addition of organozinc reagents derived from L-serine to enones. whiterose.ac.uk

Hydrogenation of substituted dihydropyridines or tetrahydropyridines is another common method to introduce stereocenters. The stereochemical outcome is often directed by the existing stereocenters or by the use of chiral catalysts. For example, hydrogenation of 2-substituted-5-methylene piperidines can lead to 2,5-disubstituted piperidines, with the diastereomeric ratio influenced by the N-protecting group. whiterose.ac.uk

A method for the diastereoselective synthesis of 2,4-disubstituted piperidines has been developed where the reaction selectivity can be controlled by altering the order of the reaction sequence, providing a flexible platform for drug discovery. researchgate.net Furthermore, radical cyclization of certain substrates with tris(trimethylsilyl)silane has shown an unexpected enhancement in diastereoselectivity compared to tributyltin hydride. nih.gov This is attributed to a selective rearrangement of the minor stereoisomer through a cascade process. nih.gov

Glycine (B1666218) Moiety Introduction and Selective Functionalization

Glycine and its derivatives are fundamental building blocks in organic synthesis, particularly for the construction of α-amino acids. sioc-journal.cn

N-Alkylation and Acylation Strategies for Glycine

The introduction of substituents on the nitrogen atom of glycine is a common strategy for creating diverse analogues. Traditional N-alkylation of glycine derivatives with alkyl halides can be challenging due to issues with selectivity, often leading to overalkylation and the formation of mixtures of secondary and tertiary amines. acs.orgmdpi.com

To overcome these limitations, reductive amination of glycine esters with aldehydes or ketones provides a more controlled method for N-alkylation. mdpi.com This approach is widely used in the synthesis of N-alkylated-α-amino acids. mdpi.com

For peptide synthesis, protecting groups are essential to prevent self-reaction of the amino acid. masterorganicchemistry.com Carbamate-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are commonly used to temporarily cap the amine, rendering it non-nucleophilic during subsequent reactions such as acid chloride formation or peptide coupling. masterorganicchemistry.com The choice of protecting group is critical and depends on the specific reaction conditions and the desired final product.

Solid-phase synthesis offers an efficient method for preparing N-substituted glycine oligomers, known as peptoids. mdpi.comnih.gov The "submonomer" approach, involving a two-step cycle of acylation with an α-haloacetic acid followed by nucleophilic displacement with a primary amine, is a cornerstone of peptoid synthesis. nih.gov

| Strategy | Description | Advantages |

| Direct N-Alkylation | Reaction of glycine with alkyl halides. acs.org | Simple in principle. |

| Reductive Amination | Reaction of glycine ester with an aldehyde/ketone followed by reduction. mdpi.com | Good control over the degree of alkylation. mdpi.com |

| Protected Glycine Acylation | Use of N-protected glycine for acylation reactions. masterorganicchemistry.com | Prevents polymerization and allows for controlled peptide synthesis. masterorganicchemistry.com |

| Solid-Phase "Submonomer" Synthesis | Acylation with α-haloacetic acid followed by amine displacement on a solid support. mdpi.com | Enables rapid synthesis of diverse peptoid libraries. mdpi.com |

α-C(sp³)–H Functionalization of Glycine Derivatives

Direct functionalization of the α-C(sp³)–H bond of glycine derivatives represents a highly atom-economical and efficient strategy for synthesizing unnatural α-amino acids. sioc-journal.cnnih.gov This approach avoids the need for pre-functionalized starting materials.

Visible-light-driven photoredox catalysis has emerged as a powerful tool for α-C(sp³)–H functionalization. mdpi.comresearchgate.net This methodology allows for the generation of an α-amino radical from the glycine derivative, which can then participate in various coupling reactions. mdpi.com

Several types of transformations have been achieved using this strategy:

Alkylation : The cross-coupling of the α-amino radical with various alkyl radical precursors, such as alkyl N-hydroxyphthalimide (NHP) esters, alkyl bromides, and β-keto esters, allows for the introduction of diverse alkyl groups. mdpi.comresearchgate.net

Arylation : Cross-coupling with aryl halides can be achieved under photoredox conditions.

Formation of C-N bonds : Visible-light-driven C-H bond functionalization of glycine derivatives can also be used to construct C-N bonds. mdpi.com

These methods often operate under mild conditions and exhibit broad substrate tolerance, making them valuable for the late-stage modification of peptides. nih.govresearchgate.net For instance, a photoredox-catalyzed decarboxylative C(sp³)–H alkylation of glycine derivatives using a chiral auxiliary has been developed for the stereoselective synthesis of enantioenriched unnatural α-alkylated amino acids. researchgate.net

Mannich-Type Reactions for α-Amino Acid Framework Construction

The Mannich reaction is a powerful tool in organic synthesis for the construction of C-C bonds, typically involving the aminoalkylation of an acidic proton located on a carbonyl compound. wikipedia.orgmdpi.comresearchgate.net This three-component reaction utilizes an aldehyde, a primary or secondary amine (or ammonia), and an enolizable carbonyl compound to produce a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the carbonyl compound. wikipedia.org

In the context of α-amino acid synthesis, Mannich-type reactions offer a direct route to complex amino acid derivatives. acs.orgnih.gov Asymmetric variations of the Mannich reaction have been developed to produce enantioenriched α-amino esters. acs.org One approach involves the direct reaction of α-chloroglycine ester, serving as a surrogate for an imino ester, with an enolate. acs.org Chiral aminothiourea catalysts can promote this reaction, leading to high stereoselectivity. acs.org

Proline-catalyzed Mannich-type reactions have also proven effective for synthesizing functionalized α-amino acids. organic-chemistry.org For instance, the reaction between N-PMP-protected α-imino ethyl glyoxylate (B1226380) and various unmodified aliphatic aldehydes or ketones can yield α-amino acids with high yields and excellent enantioselectivities. organic-chemistry.org The diastereoselectivity of these reactions can be influenced by the steric bulk of the aldehyde donor. organic-chemistry.org

Furthermore, enzymatic methods are emerging as a green and efficient alternative for catalyzing stereoselective Mannich-type reactions. Engineered pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes have been shown to catalyze reactions between free α-amino acids and enolizable cyclic imines, providing a one-step synthesis of complex α,β-diamino acids. nih.govnih.gov

A summary of different catalysts and their performance in Mannich-type reactions for α-amino acid synthesis is presented below:

| Catalyst/Method | Reactants | Product | Key Features |

| Chiral aminothiourea | α-chloroglycine ester, enolate | Enantioenriched α-amino esters | High stereoselectivity, one-pot reaction. acs.org |

| Proline | N-PMP-protected α-imino ethyl glyoxylate, aliphatic aldehydes/ketones | Functionalized α-amino acids | High yields, excellent enantioselectivities, good diastereoselectivity. organic-chemistry.org |

| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Aldehydes, α-imino esters | anti-Mannich adducts | High anti-selectivity. organic-chemistry.org |

| Cu(I)/Ph-Phosferrox complex | Glycine Schiff bases, isatin-derived ketimines | Chiral 3-substituted 3-aminooxindoles | High yields and enantioselectivities. rsc.org |

| Engineered PLP-dependent enzyme | Free α-amino acids, enolizable cyclic imines | α,β-Diamino acids | High enantio- and diastereocontrol, one-step synthesis. nih.govnih.gov |

Convergent Synthesis Approaches for N-4-Piperidinyl-glycine Derivatives

Convergent synthesis is a strategy that involves the preparation of complex molecules from several individual fragments that are then joined together in the later stages of the synthesis. This approach is often more efficient than linear synthesis for the construction of large and complex molecules like this compound derivatives. mdpi.com

Fragment Coupling Strategies

Fragment coupling is a key tactic in convergent synthesis, where pre-synthesized peptide fragments are coupled to form a larger peptide chain. ethz.chacs.org This method is particularly advantageous for the synthesis of large peptides and proteins. mdpi.com A common approach involves the use of solid-phase peptide synthesis (SPPS) to prepare protected peptide fragments, which are then coupled together. mdpi.com The use of very acid-labile resins like 2-chlorotrityl (Cltr) resin in conjunction with the Fmoc/tBu strategy is a widely adopted method for convergent solid-phase peptide synthesis. mdpi.com

One notable fragment coupling strategy is native chemical ligation. This method allows for the chemoselective coupling of two unprotected peptide fragments in an aqueous solution. ethz.ch The reaction involves a transthioesterification between a C-terminal thioester on one peptide and an N-terminal cysteine on another, followed by an intramolecular S-to-N acyl shift to form a native peptide bond. ethz.ch

The table below summarizes key aspects of different fragment coupling strategies.

| Strategy | Key Features | Advantages |

| Solid-Phase Fragment Condensation (SPFC) | Sequential condensation of protected peptide fragments on a solid support. mdpi.com | Suitable for large or difficult peptides. mdpi.com |

| Native Chemical Ligation | Coupling of unprotected peptide fragments in aqueous solution via a C-terminal thioester and N-terminal cysteine. ethz.ch | Forms a native peptide bond at the ligation site. ethz.ch |

| Prior Thiol-Capture Strategy | Involves a thiol-capture reaction to form a disulfide bond, followed by an acyl transfer to form the amide bond. ethz.ch | Allows for sequential fragment coupling. ethz.ch |

Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs) are one-pot reactions where three or more starting materials react to form a product that incorporates most of the atoms of the reactants. nih.gov MCRs are highly convergent and atom-economical, making them powerful tools for generating molecular diversity. nih.govmdpi.com

The Ugi four-component reaction (U-4CR) is a prominent MCR used for the synthesis of α-amino acid and peptide derivatives. researchgate.net It typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com Variations of the Ugi reaction, such as the Ugi five-center-four-component reaction (U-5C-4CR), can use α-amino acids as bifunctional starting materials to produce 1,1'-iminodicarboxylic acid derivatives with high yields. mdpi.com The Passerini reaction is another valuable MCR that can be used to synthesize complex amino acids with an α-acyloxycarbonyl functionality. beilstein-journals.org

Recent advancements have focused on the development of novel MCRs for the synthesis of medicinally relevant heterocyclic scaffolds, including piperidine derivatives. rsc.org For example, a double Mannich reaction has been utilized to synthesize N-substituted piperidines fused to a benzofuran (B130515) ring. rsc.org

The following table highlights different MCRs and their applications in synthesizing amino acid derivatives.

| MCR Type | Components | Product | Applications |

| Ugi Four-Component Reaction (U-4CR) | Aldehyde, amine, carboxylic acid, isocyanide | α-Acylamino carboxamides | Synthesis of α-amino acid and peptide derivatives. researchgate.net |

| Ugi Five-Center-Four-Component Reaction (U-5C-4CR) | α-Amino acid, aldehyde, isocyanide | 1,1'-Iminodicarboxylic acid derivatives | Synthesis of complex amino acid derivatives. mdpi.com |

| Passerini Reaction | Aldehyde/ketone, carboxylic acid, isocyanide | α-Acyloxy carboxamides | Synthesis of α-hydroxy acid and α-amino acid derivatives. beilstein-journals.org |

| Double Mannich Reaction | Benzofuran, formaldehyde, glycine methyl ester hydrochloride | Benzofuran-fused piperidines | Synthesis of complex heterocyclic systems. rsc.org |

Solid-Phase Synthesis Techniques for this compound Building Blocks

Solid-phase synthesis (SPS) is a cornerstone of modern peptide and peptidomimetic chemistry, offering significant advantages in terms of purification and automation. rsc.org This technique involves attaching the growing molecular chain to an insoluble solid support, allowing for the easy removal of excess reagents and byproducts by simple filtration. rsc.org

Fmoc-Protected Nucleoaminoacid Assembly

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection strategies. d-nb.infonih.gov The synthesis of Fmoc-protected nucleoamino acids, such as those based on a 4-piperidinyl glycine scaffold, enables their incorporation into peptide chains using standard Fmoc-SPPS protocols. nih.govproquest.com

A novel Fmoc-protected nucleoamino acid based on 4-piperidinyl glycine, with a DNA nucleobase attached to the secondary amino group, has been synthesized and characterized. nih.gov This building block was successfully used to assemble a thymine-functionalized tetrapeptide containing alternating 4-piperidinyl glycine and L-arginine residues. nih.gov The assembly is typically carried out on a solid support like Rink Amide PEGA resin using coupling agents such as DIC/HOBt. nih.gov

The general steps for Fmoc-SPPS of nucleopeptides are outlined below:

| Step | Procedure | Reagents |

| 1. Resin Swelling | The solid support is swelled in a suitable solvent. | DMF |

| 2. Fmoc Deprotection | The Fmoc protecting group on the resin or the growing peptide chain is removed. | 20% piperidine in DMF. nih.gov |

| 3. Coupling | The Fmoc-protected nucleoamino acid is coupled to the deprotected amine on the resin. | DIC/HOBt, PyBOP. rsc.orgnih.gov |

| 4. Capping (Optional) | Any unreacted amino groups are capped to prevent the formation of deletion sequences. | Acetic anhydride |

| 5. Cleavage and Deprotection | The final peptide is cleaved from the resin, and side-chain protecting groups are removed. | TFA with scavengers (e.g., TIS). nih.gov |

Preparation of N-Substituted Glycine Oligomers (α-Peptoids)

N-substituted glycine oligomers, commonly known as peptoids, are a class of peptidomimetics where the side chains are attached to the backbone nitrogen atom rather than the α-carbon. scispace.comgenscript.com This structural difference makes them resistant to proteolytic degradation. nih.govnih.gov

The most common method for synthesizing peptoids is the submonomer solid-phase synthesis approach developed by Zuckermann and coworkers. mdpi.comscispace.comacs.org This method involves a two-step cycle for each monomer addition:

Acylation: A haloacetic acid, typically bromoacetic acid, is activated with a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) and coupled to the secondary amine of the resin-bound peptoid chain. mdpi.comgenscript.com

Nucleophilic Displacement: A primary amine is added, which displaces the halide in an SN2 reaction to introduce the desired side chain. genscript.com

This submonomer approach is highly versatile as it allows for the incorporation of a wide variety of commercially available primary amines, leading to a vast chemical space for peptoid libraries. genscript.com

The table below details the two-step cycle of the submonomer synthesis of peptoids.

| Step | Description | Reagents |

| Acylation | The resin-bound amine is acylated with a haloacetic acid. | Bromoacetic acid, DIC, in DMF. mdpi.com |

| Nucleophilic Displacement | A primary amine displaces the halide to form the N-substituted glycine residue. | Primary amine in DMF |

Oxetane-Modified Glycine Residue Incorporation

The incorporation of oxetane (B1205548) rings into peptide backbones, as a replacement for the amide carbonyl group, has emerged as a significant strategy in medicinal chemistry. acs.orgljmu.ac.uk This modification can influence key physicochemical properties such as solubility, metabolic stability, and lipophilicity. acs.org The strained four-membered ether imparts a unique conformational rigidity and polarity, making it an attractive surrogate for the gem-dimethyl or carbonyl groups. acs.orgnih.gov

Synthetic strategies for incorporating oxetane-modified glycine residues often utilize pre-formed building blocks. ljmu.ac.ukresearchgate.net A common approach involves the conjugate addition of an amino ester to a 3-(nitromethylene)oxetane, which is synthesized from oxetan-3-one and nitromethane. acs.org This is followed by the reduction of the nitro group and subsequent protection to yield a dipeptide building block ready for peptide synthesis. acs.org

Researchers have developed practical routes for the synthesis of oxetane-modified dipeptide building blocks, particularly those based on glycine. acs.org These methods are compatible with standard solid-phase peptide synthesis (SPPS) techniques. rsc.orgnih.gov For instance, Fmoc-protected dipeptide building blocks containing an oxetane-modified glycine (Ox-Gly) have been successfully synthesized and incorporated into peptide chains. acs.org

One established method begins with the conjugate addition of an amino ester to 3-(nitromethylene)oxetane. acs.org The resulting nitro compound is then reduced, commonly using Raney Nickel, and the newly formed amine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group to yield the desired dipeptide building block. acs.org A variety of amino esters with different protected side chains (acidic, basic, polar, and non-polar) have been shown to be compatible with this methodology. acs.org

A key advantage of this approach is the ability to use cumyl-protected esters, which can be selectively cleaved under mild acidic conditions (e.g., 2% TFA in CH₂Cl₂), allowing for efficient coupling on a solid support without the need to protect the secondary amine of the 3-aminooxetane residue. acs.org This has enabled the synthesis of oxetane-containing peptides up to nine amino acids in length with high purity. acs.org

The synthesis of oxetane-modified glycine building blocks has been demonstrated with a range of amino acids, as shown in the table below. rsc.org

| Entry | R Group of Amino Ester | Product | Yield (%) |

| 1 | -CH₂-Ph (Phe) | Fmoc-GOx-Phe-OCumyl | 75 |

| 2 | -CH(CH₃)₂ (Val) | Fmoc-GOx-Val-OCumyl | 81 |

| 3 | -CH₂CH(CH₃)₂ (Leu) | Fmoc-GOx-Leu-OCumyl | 78 |

| 4 | -CH(CH₃)CH₂CH₃ (Ile) | Fmoc-GOx-Ile-OCumyl | 83 |

| 5 | -(CH₂)₄-NHBoc (Lys) | Fmoc-GOx-Lys(Boc)-OCumyl | 72 |

| 6 | -(CH₂)₂-CONH-Trt (Gln) | Fmoc-GOx-Gln(Trt)-OCumyl | 68 |

| 7 | -CH₂-CONH-Trt (Asn) | Fmoc-GOx-Asn(Trt)-OCumyl | 71 |

| 8 | -(CH₂)₂-COOtBu (Glu) | Fmoc-GOx-Glu(tBu)-OCumyl | 79 |

| 9 | -CH₂-COOtBu (Asp) | Fmoc-GOx-Asp(tBu)-OCumyl | 76 |

Data sourced from studies on the solid-phase synthesis of oxetane modified peptides. acs.org

The incorporation of these oxetane-modified glycine residues has been shown to induce turn-like structures in peptides, which can be beneficial for processes like macrocyclization. nih.govrsc.org This has been demonstrated to improve reaction rates and yields in the synthesis of cyclic peptides. rsc.orgrsc.org

Spectroscopic Characterization and Structural Elucidation of N 4 Piperidinyl Glycine Compounds

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Fourier Transform Infrared (FTIR) spectroscopy is highly effective for identifying the key functional groups within the N-4-Piperidinyl-glycine structure. researchgate.netresearchgate.net The spectrum is typically recorded in the 4000–400 cm⁻¹ range. researchgate.net The structure combines the features of a secondary amine within the piperidine (B6355638) ring, a tertiary amine at the point of substitution, and the carboxyl and amino groups of the glycine (B1666218) moiety, which exists as a zwitterion.

Key expected vibrational bands for this compound include:

N-H Stretching: The piperidine ring's N-H group will exhibit a stretching vibration, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from both the piperidine ring and the glycine methylene (B1212753) group are expected in the 2850-3000 cm⁻¹ region.

Carboxylate (COO⁻) Stretching: The zwitterionic glycine portion of the molecule will show strong asymmetric and symmetric stretching bands for the carboxylate group. The asymmetric stretch typically appears around 1560-1620 cm⁻¹, while the symmetric stretch is found near 1400-1420 cm⁻¹. researchgate.net

Ammonium (B1175870) (NH₃⁺) Bending: The protonated amino group of the glycine moiety displays characteristic bending vibrations. The asymmetric bending mode is often observed around 1600-1630 cm⁻¹, and the symmetric bending mode is found near 1500-1550 cm⁻¹.

C-N Stretching: Vibrations corresponding to the C-N bonds of the piperidine ring and the bond connecting the ring to the glycine unit are expected in the 1000-1250 cm⁻¹ fingerprint region.

Interactive Table: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Piperidine N-H | Stretching | 3300 - 3500 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Glycine NH₃⁺ | Bending (Asymmetric) | 1600 - 1630 |

| Glycine COO⁻ | Stretching (Asymmetric) | 1560 - 1620 |

| Glycine NH₃⁺ | Bending (Symmetric) | 1500 - 1550 |

| Glycine COO⁻ | Stretching (Symmetric) | 1400 - 1420 |

Complementing FTIR, Fourier Transform Raman (FT-Raman) spectroscopy provides valuable information about the molecular backbone and non-polar bonds. mdpi.com For this compound, FT-Raman is particularly useful for observing the C-C and C-N skeletal vibrations of the piperidine ring. researchgate.net

The Raman spectrum of glycine itself shows well-defined peaks, including those for C-C and C-N stretching, as well as CH₂ scissoring and twisting modes. researchgate.net For instance, the C-C and C-N stretching modes in glycine are observed in the fingerprint region. When incorporated into the this compound structure, these bands, along with the characteristic ring vibrations of piperidine, would dominate the spectrum. The symmetric carboxylate (COO⁻) stretch, which is strong in the Raman spectrum, is expected around 1418 cm⁻¹. researchgate.net The CH₂ scissoring mode is anticipated near 1448 cm⁻¹. researchgate.net

The synthesis of this compound can be monitored in real-time using in situ vibrational spectroscopy. mdpi.com Techniques like Attenuated Total Reflectance FTIR (ATR-FTIR) or Raman spectroscopy can track the consumption of reactants and the formation of the product without requiring sample extraction. mdpi.com

During the synthesis, which typically involves the reaction of a piperidine derivative with a protected glycine, spectroscopy can monitor key changes. For example, one could observe the disappearance of the characteristic bands of the starting materials and the concurrent appearance of the product's signature peaks, such as the formation of the new tertiary C-N bond and the characteristic zwitterionic glycine signals. This allows for real-time optimization of reaction parameters like temperature and reaction time, ensuring complete conversion and identifying the formation of any intermediates or byproducts. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound, providing detailed information about the connectivity and spatial arrangement of atoms.

¹H and ¹³C NMR spectra provide fundamental information about the number and chemical environment of the hydrogen and carbon atoms in the molecule. mpg.denih.gov

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the piperidine ring protons and the glycine protons.

The protons on the piperidine ring would appear as complex multiplets in the aliphatic region (approximately 1.5-3.0 ppm). chemicalbook.com The protons on the carbons adjacent to the nitrogen (C2 and C6) would be deshielded and appear further downfield compared to the protons on C3 and C5. chemicalbook.com The proton at the C4 position, being attached to the nitrogen linked to the glycine, would also have a distinct chemical shift.

The methylene (CH₂) protons of the glycine moiety would typically appear as a singlet, integrating to two protons. Its chemical shift would be influenced by the adjacent nitrogen and carboxylate groups.

¹³C NMR: The carbon NMR spectrum provides one signal for each unique carbon atom.

For the piperidine ring, three distinct signals are expected in a symmetric environment: one for C4, one for C2/C6, and one for C3/C5. The C4 carbon, being substituted, would have a unique chemical shift. The carbons adjacent to the nitrogen (C2/C6) would appear around 40-50 ppm.

The glycine moiety would contribute two signals: one for the methylene carbon (α-carbon) and one for the carboxylate carbon (C=O). The α-carbon typically resonates around 40-45 ppm, while the carboxylate carbon appears significantly downfield, often in the 170-180 ppm range. mpg.de

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Moiety | Atom | Spectrum | Expected Chemical Shift (ppm) |

|---|---|---|---|

| Piperidine | H2 / H6 | ¹H | ~2.8 - 3.2 |

| Piperidine | H3 / H5 | ¹H | ~1.5 - 1.9 |

| Piperidine | H4 | ¹H | ~2.5 - 3.0 |

| Glycine | CH₂ | ¹H | ~3.2 - 3.8 |

| Piperidine | C2 / C6 | ¹³C | ~45 - 55 |

| Piperidine | C3 / C5 | ¹³C | ~25 - 35 |

| Piperidine | C4 | ¹³C | ~50 - 60 |

| Glycine | CH₂ | ¹³C | ~40 - 50 |

While 1D NMR confirms the presence of the core fragments, 2D NMR techniques are essential to establish the precise connectivity (regiochemistry) and through-space interactions (stereochemistry). ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, an HMBC spectrum would be crucial to confirm the point of attachment. A key correlation would be observed between the methylene protons of the glycine unit and the C4 carbon of the piperidine ring, unequivocally confirming the "N-4" substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, providing insights into the molecule's 3D conformation. beilstein-journals.org In flexible molecules like this compound, NOESY can help determine the preferred orientation of the glycine substituent relative to the piperidine ring (e.g., equatorial vs. axial) and identify any restricted rotation around the C-N bonds, which can lead to the existence of different conformers in solution. nih.govbeilstein-journals.org

By combining these advanced NMR methods, a complete and unambiguous assignment of the structure, including its regiochemistry and dominant solution-state conformation, can be achieved. ipb.pt

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound compounds. Through ionization and subsequent analysis of fragment ions, detailed structural information can be obtained.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar molecules like this compound and its derivatives, as it typically produces intact molecular ions with minimal fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion allows for the precise determination of the molecular weight.

In positive ion mode ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺, due to the presence of basic nitrogen atoms in the piperidine ring and the amino group of the glycine moiety. The analysis of various N-substituted glycine derivatives has demonstrated the common observation of such protonated species.

While ESI is a soft ionization method, in-source fragmentation can sometimes be induced, providing valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the piperidine ring and the glycine nitrogen, or fragmentation within the piperidine ring itself. The fragmentation patterns of piperidine alkaloids often show characteristic losses related to the substituents on the piperidine ring.

A summary of expected ions in the ESI-MS of this compound is presented below:

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | 159.11 |

| [M-COOH]⁺ | Loss of the carboxyl group | 114.12 |

| [C₅H₁₀N]⁺ | Piperidinyl fragment | 84.08 |

This table is based on theoretical calculations and fragmentation patterns of similar compounds.

Liquid chromatography-mass spectrometry (LC/MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is crucial for analyzing complex mixtures and purifying this compound derivatives.

The chromatographic conditions, including the choice of column and mobile phase, are optimized to achieve good separation and peak shape. For polar compounds like this compound, reversed-phase chromatography with a C18 column is often employed, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with additives such as formic acid to improve protonation and chromatographic performance.

The retention time (RT) is a characteristic property of a compound under specific chromatographic conditions and can be used for its identification. Tandem mass spectrometry (MS/MS) coupled with LC provides further structural elucidation by selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint for the molecule. For this compound, key fragmentations would include the loss of the glycine side chain and characteristic cleavages of the piperidine ring. The analysis of N-acyl amino acids by HPLC-MS/MS has shown this to be a robust method for their quantification and characterization in various matrices. nih.govresearchgate.net

A representative table of LC/MS data for a hypothetical analysis is shown below:

| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | 3.5 | 159.11 | 114.12, 84.08 |

This data is illustrative and would depend on the specific experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is a valuable tool for quantitative analysis. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with the carbonyl group of the glycine moiety and the n → σ* transitions of the non-bonding electrons on the nitrogen atoms. Saturated amines like piperidine typically exhibit weak absorption bands in the far UV region, often below 200 nm, which may not be readily observable with standard spectrophotometers. The NIST WebBook for piperidine indicates UV absorption in this region. nist.gov The carboxyl group of the glycine part will also contribute to the UV absorption.

The presence of chromophores, such as aromatic rings attached to the this compound scaffold, would significantly alter the UV-Vis spectrum, leading to absorptions at longer wavelengths. For quantitative analysis, a wavelength of maximum absorption (λmax) is selected, and the absorbance is measured as a function of concentration, following the Beer-Lambert law. For peptides and related compounds lacking strong chromophores, absorbance is often monitored at around 210-220 nm.

An illustrative data table for the UV-Vis absorption of this compound and a hypothetical derivative is provided below:

| Compound | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| This compound | ~210 | ~100-500 | n → σ* (N), n → π* (C=O) |

| N-(4-Benzoylpiperidinyl)-glycine | ~254 | ~13,000 | π → π* (aromatic) |

This data is an estimation based on the spectroscopic properties of the constituent functional groups.

X Ray Crystallographic Analysis of N 4 Piperidinyl Glycine and Analogues

Crystal Growth Methodologies and Optimization Strategies

The successful cultivation of single crystals suitable for X-ray diffraction analysis is a critical preliminary step. For N-4-Piperidinyl-glycine and its analogues, which are typically organic or organometallic small molecules, several solution-based and vapor-phase methods are employed. msu.eduntu.edu.sg The choice of method is dictated by the compound's intrinsic properties, such as solubility, stability, and vapor pressure. ntu.edu.sg

Commonly successful methodologies include:

Slow Evaporation: This is one of the most straightforward and widely used techniques for growing crystals of organic compounds. msu.eduufl.edu A solution of the compound is prepared in a suitable solvent, or a binary solvent system, until it is nearly saturated. rochester.edu The container is then loosely covered to allow the solvent to evaporate slowly over a period of days, leading to a gradual increase in concentration, which promotes the formation of large, well-ordered crystals. ufl.edurochester.edumit.edu The choice of solvent is crucial, as it can influence the crystal packing and even become incorporated into the crystal lattice. msu.edu

Vapor Diffusion: This technique is highly effective, especially when only small quantities of the material are available. msu.edu The compound is dissolved in a primary solvent in which it is soluble. This solution, held in a small, open vial, is placed inside a larger, sealed container that contains a secondary solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the primary solvent. msu.eduufl.edu The anti-solvent slowly diffuses in the vapor phase into the primary solvent, reducing the compound's solubility and inducing crystallization. msu.edu

Slow Cooling: This method is effective for compounds whose solubility is temperature-dependent. mit.edu A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. mit.edu This can be achieved by placing the solution in a Dewar flask with hot water or by using a programmable cooling bath to ensure a gradual temperature decrease, which prevents rapid precipitation and encourages the growth of fewer, larger crystals. mit.edu

Liquid-Liquid Diffusion: In this setup, a solution of the compound is carefully layered on top of a less dense, miscible anti-solvent in which the compound is insoluble. msu.edu Crystallization occurs slowly at the interface between the two liquids as they diffuse into one another. msu.edu A third solvent can sometimes be used as a buffer layer to further slow the diffusion rate. msu.edu

Optimization of these methods involves careful control over several factors. The purity of the compound is paramount, as impurities can inhibit nucleation or be incorporated as defects. rochester.edu The rate of crystallization is also a key parameter; slower growth rates, achieved by reducing the evaporation rate or cooling rate, generally yield higher quality crystals. msu.edu For compounds containing acidic or basic groups, such as the glycine (B1666218) and piperidine (B6355638) moieties, adjusting the pH or forming a salt can sometimes improve crystallinity by introducing stronger intermolecular interactions like hydrogen bonding. rochester.edu

Determination of Crystal System, Space Group, and Unit Cell Parameters

Once a suitable single crystal is obtained, its internal structure is determined using X-ray diffraction. This analysis reveals the fundamental symmetry of the crystal, which is described by its crystal system, space group, and unit cell parameters. The unit cell is the smallest repeating volume that constructs the entire crystal lattice through translational symmetry. univ-rennes1.fr

The process involves:

Data Collection: The crystal is mounted and exposed to a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a unique arrangement of spots (reflections), is recorded.

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions of the unit cell (the lattice parameters a, b, and c, and the angles α, β, and γ). libretexts.org

Crystal System and Space Group Assignment: The symmetry of the diffraction pattern (Laue group) and the systematic absences of certain reflections provide crucial information for identifying the crystal's Bravais lattice and the presence of translational symmetry elements like screw axes and glide planes. univ-rennes1.frcam.ac.ukfiveable.me This information allows for the assignment to one of the seven crystal systems and one of the 230 possible space groups. wikipedia.orgnumberanalytics.com The space group provides a complete description of all symmetry operations within the crystal. univ-rennes1.fr

For example, analogues of this compound have been found to crystallize in various systems. A study of glycine lithium sulfate (B86663) showed it crystallizes in the orthorhombic system with the non-centrosymmetric space group Pna2₁ . researchgate.net Different piperidine derivatives have been reported in the monoclinic system (e.g., space group P2₁/c) and the triclinic system (space group P1). researchgate.netiucr.org The specific system and space group are essential for solving and refining the molecular structure. cam.ac.uk

The table below presents hypothetical and literature-derived crystallographic data for representative glycine and piperidine analogues to illustrate the typical parameters reported.

| Parameter | Example 1: Glycine Analogue researchgate.net | Example 2: Piperidine Analogue researchgate.net | Example 3: Piperidine Analogue iucr.org |

| Formula | C₂H₇LiNO₆S | C₃₄H₃₇NO₅ | C₁₈H₁₄N₂O₂ |

| Crystal System | Orthorhombic | Triclinic | Monoclinic |

| Space Group | Pna2₁ | P1 | P2₁/c |

| a (Å) | 16.423 | 9.947 | - |

| b (Å) | 5.005 | 12.155 | - |

| c (Å) | 7.654 | 13.864 | - |

| α (˚) | 90 | 100.98 | 90 |

| β (˚) | 90 | 97.94 | - |

| γ (˚) | 90 | 109.50 | 90 |

| Volume (ų) | 629.4 | - | - |

| Z | 4 | - | - |

| Note: Data presented is for illustrative purposes based on published structures of related compounds. Dashes indicate data not provided in the summary source. |

Elucidation of Molecular Conformation and Supramolecular Architecture

Structural elucidation goes beyond atomic connectivity to define the three-dimensional arrangement of the molecule (conformation) and the organization of multiple molecules in the crystal lattice (supramolecular architecture). nih.govgrc.org

Molecular Conformation: For this compound and its analogues, a key conformational feature is the piperidine ring. X-ray analysis typically reveals that the piperidine ring adopts a stable chair conformation. nih.gov The substituents on the ring, including the glycine group at the N-1 position and any groups at the C-4 position, will occupy either axial or equatorial positions. The specific orientation is determined by steric and electronic effects, with bulky substituents generally favoring the less sterically hindered equatorial position to minimize unfavorable 1,3-diaxial interactions. nih.gov The torsion angles within the ring, calculated from the final refined structure, provide a quantitative description of this conformation. nih.gov

Analysis of Intermolecular Interactions and Packing Motifs

The stability of a crystal structure is determined by a network of intermolecular interactions that hold the constituent molecules together in a defined pattern. mdpi.com The analysis of these interactions and the repeating patterns they form (packing motifs) is fundamental to crystal engineering. cam.ac.uk

For this compound and its analogues, the primary interactions are:

Halogen Bonding: In analogues containing halogen atoms (e.g., chlorine, bromine), halogen bonds (C–X···Y, where Y is a Lewis base like O or N) can act as significant directional interactions that influence crystal packing. ias.ac.inacs.org These interactions have directional preferences that can lead to distinct packing motifs. ias.ac.in

π–π Stacking: For analogues containing aromatic rings, face-to-face stacking of the π-systems is a common packing feature that contributes to crystal stability. acs.org

These interactions combine to form recurring, recognizable patterns or motifs . cam.ac.uk For example, the carboxylate and ammonium (B1175870) groups of zwitterionic amino acids often form strong N-H···O hydrogen bonds that create characteristic ring or chain motifs. rsc.org The identification and classification of these motifs are essential for understanding why a particular crystal structure is formed and for designing new materials with desired properties. cam.ac.uk

The table below provides typical distance ranges for common intermolecular interactions found in organic crystals.

| Interaction Type | Donor-H···Acceptor | Typical H···Acceptor Distance (Å) | Typical Donor···Acceptor Distance (Å) |

| Strong Hydrogen Bond | O-H···O | 1.5 - 1.8 | 2.5 - 2.8 |

| N-H···O | 1.8 - 2.2 | 2.7 - 3.1 | |

| Weak Hydrogen Bond | C-H···O | 2.2 - 2.8 | 3.0 - 3.8 |

| C-H···π | 2.5 - 2.9 | - | |

| Halogen Bond | C-Cl···O | - | ~3.0 |

| π-π Stacking | Ring Centroid···Ring Centroid | - | 3.3 - 3.8 |

Computational Chemistry and Theoretical Modeling of N 4 Piperidinyl Glycine Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's electronic structure and a wide range of associated properties. qulacs.org Methods like Density Functional Theory (DFT) are frequently employed to balance computational cost with accuracy for molecules of this size. wavefun.com

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ufba.br For N-4-Piperidinyl-glycine, this involves determining the preferred conformation of the piperidine (B6355638) ring and the orientation of the glycine (B1666218) substituent.

Conformational analysis of piperidine-containing structures typically reveals that the chair conformation is the most stable. nih.gov The glycine substituent on the nitrogen atom can exist in either an axial or equatorial position, with the equatorial position generally being more energetically favorable to minimize steric hindrance. Further conformational flexibility exists due to rotation around the single bonds of the glycine backbone. beilstein-journals.org Theoretical studies on N-substituted glycine oligomers (peptoids) have shown that amide bonds preferentially adopt a trans conformation. beilstein-journals.orgresearchgate.net Computational methods, such as DFT with basis sets like 6-311G++(d,p), are used to calculate the energies of these different conformers to identify the global minimum energy structure. nih.govpolimi.it

Table 1: Representative Calculated Geometrical Parameters for Piperidine and Glycine Moieties Note: These values are representative and derived from DFT calculations on related structures. Actual values for this compound would require specific calculation.

| Parameter | Bond | Typical Calculated Value (DFT) | Source |

| Bond Length | C-N (piperidine) | ~1.46 Å | nih.gov |

| Bond Length | C-C (piperidine) | ~1.53 Å | nih.gov |

| Bond Length | C-N (glycine) | ~1.44 Å | nih.gov |

| Bond Length | C=O (glycine) | ~1.21 Å | nih.gov |

| Bond Length | C-O (glycine) | ~1.35 Å | nih.gov |

| Bond Angle | C-N-C (piperidine) | ~112° | nih.gov |

| Bond Angle | O=C-O (glycine) | ~125° | derpharmachemica.com |

The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. ossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. aimspress.com

For piperidine derivatives, the HOMO-LUMO gap is a key factor in determining chemical stability. ekb.eg In glycine and its derivatives, theoretical calculations show that charge transfer occurs within the molecule, which can be analyzed by examining the HOMO and LUMO energy levels. nih.govresearchgate.net Natural Bond Orbital (NBO) and Mulliken charge analyses are also performed to determine the charge distribution across the molecule, identifying atoms with positive (electrophilic) or negative (nucleophilic) charges. aimspress.comdergipark.org.tr This information helps predict sites susceptible to electrostatic interactions and chemical reactions. dergipark.org.tr

Table 2: Example Frontier Orbital Energies from DFT Calculations on Related Molecules

| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

| 2-(4-Cyanophenylamino) acetic acid | -6.206 | -1.290 | 4.916 | nih.gov |

| Temozolomide (Neutral, Gas Phase) | -6.80 | -2.40 | 4.40 | aimspress.com |

| Imidazo[1,2-a]pyridine-8-carboxylic acid (Gas Phase) | -6.702 | -1.986 | 4.716 | researchgate.net |

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. readthedocs.io By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes and their corresponding frequencies can be obtained. core.ac.ukunimi.it These calculated frequencies can be compared with experimental spectra to confirm the molecular structure and assign specific absorption bands to the vibrations of functional groups. nih.gov

For a molecule like this compound, characteristic vibrations would include N-H stretching, C-H stretching (aromatic and aliphatic), and the strong C=O stretching of the carboxylic acid group. nih.gov DFT calculations, often using the B3LYP functional, have been successfully employed to simulate the vibrational spectra of both piperidine nih.gov and glycine-based systems. researchgate.netresearchgate.net The calculated frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors, improving agreement with experimental data. nih.gov

Table 3: Representative Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Source |

| N-H (Amine) | Stretching | ~3300 - 3500 | nih.gov |

| C=O (Carboxyl) | Stretching | ~1700 - 1750 | nih.gov |

| C-H (Aliphatic) | Stretching | ~2900 - 3000 | nih.gov |

| N-H (Amine) | Bending | ~1600 - 1650 | researchgate.net |

| O-H (Carboxyl) | Stretching | ~3200 - 3600 | researchgate.net |

Chemical reactions and biological processes almost always occur in a solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent on a molecule's properties. derpharmachemica.com The presence of a solvent can influence the conformational stability, electronic structure, and reactivity of the solute. nih.gov

Studies on glycine show that solvation, particularly in polar solvents like water, can lead to changes in bond lengths and angles and an increase in the molecule's total dipole moment, indicating increased reactivity. derpharmachemica.com The relative stability of different tautomers (e.g., neutral vs. zwitterionic forms of glycine) is highly dependent on the solvent environment, with zwitterions being significantly stabilized by polar solvents. nih.gov For this compound, computational modeling in different solvents would be crucial to understanding its behavior under physiological conditions, as solvation can affect the HOMO-LUMO gap and charge distribution. researchgate.netmdpi.com

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. scispace.com This method is central to structure-based drug design, helping to identify and optimize potential drug candidates. researchgate.net The process involves placing the ligand into the binding site of the receptor and evaluating the fit using a scoring function, which estimates the binding affinity. scispace.com

Docking studies involving piperidine-containing compounds have been used to explore their interactions with a variety of biological targets, including DNA gyrase nih.gov, various kinases nih.gov, and neurotransmitter transporters like the glycine transporter 1 (GlyT1). mdpi.com These studies can predict the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with specific amino acid residues in the active site. mdpi.com

For this compound, docking could be employed to screen for potential biological targets. For instance, given its structural similarity to known ligands, it could be docked into the binding sites of glycine receptors or transporters. d-nb.infoguidetopharmacology.org The glycine moiety could form crucial hydrogen bonds, while the piperidine ring could engage in hydrophobic or van der Waals interactions. The results of such simulations provide a binding energy score, which is a qualitative estimate of the binding affinity, and a detailed 3D model of the ligand-receptor complex. mdpi.com This information is invaluable for understanding the structural basis of molecular recognition and for the rational design of more potent and selective analogs. iucr.org

Table 4: Example of Molecular Docking Results for a Piperidine-Containing Ligand This table presents example data from a study on Bicyclo(aryl methyl)benzamides as GlyT1 inhibitors to illustrate the type of information obtained from docking studies.

| Ligand | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Source |

| Ligand L6 | Dopamine Transporter (4M48) | -10.74 | Tyr124, Phe43, Phe325, Asp46 | mdpi.com |

| Ligand L9 | Dopamine Transporter (4M48) | -10.22 | Tyr124, Phe43, Phe325, Val120 | mdpi.com |

| Nortriptyline (control) | Dopamine Transporter (4M48) | -9.11 | Phe43, Tyr124 | mdpi.com |

Identification of Critical Binding Residues

There is no specific data in the reviewed literature identifying critical binding residues for this compound.

Computational studies on related structures show how such analyses are typically performed. For example, research on piperidine carboxamides identified critical residues for their activation of the TRPA1 channel through a combination of molecular docking, structural modeling, and mutational analysis. pnas.org These studies pinpointed specific hydrophobic interactions and hydrogen bonds between the piperidine ring and residues like T874, L870, and I946 as crucial for binding and activity. pnas.org Similarly, studies on glycine receptor agonists have identified a cation-π interaction with a specific phenylalanine residue (Phe159) as a key contributor to agonist binding. nih.gov Molecular docking and quantitative structure-activity relationship (3S-QSAR) studies on piperidinyl ureas have also been used to predict binding modes and identify key residues such as Ile1083, Val1102, and Phe1164 in their target protein. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

No dedicated molecular dynamics (MD) simulations focused on the conformational sampling and interaction dynamics of this compound were found in the public domain.

MD simulations are a powerful tool for exploring the conformational landscape of molecules. acs.orgnih.gov For related compounds, such as piperine (B192125) derivatives, MD simulations have been used to study their interaction with protein targets, analyzing parameters like root-mean-square deviation (RMSD) and radius of gyration (Rg) to assess the stability of the complex over time. researchgate.net In studies of cyclic peptides containing glycine, MD simulations in explicit solvent are used to understand structural preferences and the influence of different amino acids on the conformational ensemble. nih.gov The conformational preferences of N-substituted piperidine systems have also been analyzed using data from crystal structures, revealing significant differences compared to analogous carbocyclic systems like phenylcyclohexane. acs.org

While these studies demonstrate the utility of MD for analyzing conformational behavior, a specific application to this compound is not documented in the searched scientific literature.

Reaction Mechanism Simulations and Energetic Profiling

Specific research detailing reaction mechanism simulations and the energetic profiling for this compound is not available.

Computational methods, particularly density functional theory (DFT), are often used to explore reaction mechanisms. For instance, DFT calculations have been used to investigate the Maillard reaction, with glucose and glycine as model reactants, identifying the rate-determining step and calculating activation barriers. researchgate.net The reaction mechanism for the cyclization of dipeptides catalyzed by piperidine has also been examined theoretically, indicating a stepwise mechanism where piperidine acts as a proton shuttle. abu.edu.ng Furthermore, the glycine cleavage system, a major pathway in glycine catabolism, has been detailed, identifying key intermediates and protein components involved in the reaction. nih.gov

These examples show how reaction mechanisms involving glycine or piperidine are studied computationally. However, a similar energetic and mechanistic analysis for reactions directly involving this compound is absent from the available literature.

There are no published studies that characterize the transition states or calculate the activation energies for reactions involving this compound.

The characterization of transition states is a fundamental aspect of reaction mechanism studies. researchgate.net For the Maillard reaction between glucose and glycine, the transition state for the Amadori rearrangement was identified as the rate-determining step, with calculated activation barriers of approximately 67-69 kcal/mol. researchgate.net In the cyclization of N-naphthyl glycine derivatives, kinetic studies suggested a second-order rate law, and a stepwise mechanism via spiro Meisenheimer intermediates was proposed, though specific activation energies were not detailed. researchgate.net

This highlights the type of data that would be generated from such a study, but the specific information for this compound is currently unavailable.

No studies elucidating the specific reaction pathways and intermediates for this compound were identified.

The elucidation of reaction pathways involves identifying all relevant intermediates and the elementary reaction steps that connect them. For the glycine cleavage system, the aminomethyl moiety bound to the lipoic acid of the H-protein is a key intermediate. nih.gov In the synthesis of pyrazole (B372694) derivatives from piperidine-containing β-enamine diketones, an intermediate compound was isolated and characterized, helping to confirm the reaction pathway. mdpi.com Similarly, in the cyclization of dinitronaphthyl amino acids, stepwise mechanisms involving carbanion and nitrogen anion intermediates have been proposed based on experimental and kinetic data. researchgate.net

While these studies exemplify the elucidation of reaction pathways for related compounds, a corresponding detailed investigation for this compound has not been published.

Based on a thorough review of scientific databases, there is a clear gap in the literature regarding the computational chemistry and theoretical modeling of this compound. While the methodologies for such studies are well-established and have been applied to numerous piperidine and glycine-containing compounds, specific data on the identification of its binding residues, its conformational dynamics via molecular dynamics, and its reaction mechanisms, including transition states and intermediates, are not available. Future computational research would be necessary to provide the detailed, informative, and scientifically accurate content requested for this specific molecule.

Mechanistic Investigations of Chemical Reactivity Involving N 4 Piperidinyl Glycine

Reaction Kinetics and Rate Law Determination

The study of reaction kinetics is fundamental to understanding the mechanisms of chemical transformations involving N-4-piperidinyl-glycine and its derivatives. By determining the rate law, which mathematically describes the relationship between reactant concentrations and reaction speed, chemists can gain insights into the composition of the rate-determining step of a reaction. uomustansiriyah.edu.iqlibretexts.org The rate of a reaction is typically expressed in moles per liter per unit of time (e.g., M/s). libretexts.org

A rate law takes the general form: Rate = k[A]m[B]n

Where:

[A] and [B] are the molar concentrations of the reactants.

k is the rate constant, a proportionality constant specific to the reaction at a given temperature. uomustansiriyah.edu.iq

Experimental determination of the rate law often involves the initial rates method. This is achieved by systematically varying the initial concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate. libretexts.org For instance, if doubling the concentration of a reactant doubles the rate, the reaction is first-order with respect to that reactant. If doubling the concentration quadruples the rate, it is second-order. libretexts.org

In the context of synthesizing or modifying this compound, kinetic studies are crucial for optimizing reaction conditions. For example, in solid-phase peptide synthesis involving similar structures, macrokinetic models have been developed to predict the rate of side reactions like diketopiperazine formation. nih.gov Such models can accurately forecast the impact of factors like piperidine (B6355638) concentration and deprotection time on the formation of impurities. nih.gov

The table below illustrates a hypothetical dataset for a reaction involving a glycine (B1666218) derivative, demonstrating how reaction order is determined.

| Experiment | Initial [Reactant A] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |

This interactive table demonstrates the initial rates method. Comparing Experiment 2 to 1 shows the rate doubles when [A] doubles, indicating a first-order dependence on A. Comparing Experiment 3 to 1 shows the rate quadruples when [B] doubles, indicating a second-order dependence on B. The rate law would be Rate = k[A]¹[B]².

Proposed Reaction Pathways and Intermediate Species

The synthesis and functionalization of this compound can proceed through various reaction pathways, each characterized by distinct intermediate species.

A common pathway for the formation of the α-amino acid structure is the Strecker synthesis . This process begins with the formation of an imine from an aldehyde and an amine (like a piperidine precursor), which is then attacked by a cyanide ion. masterorganicchemistry.com The resulting α-amino nitrile is subsequently hydrolyzed to yield the final amino acid. masterorganicchemistry.com The key intermediate in this pathway is the iminium ion, which is formed by protonating the imine, making it more susceptible to nucleophilic attack by cyanide. masterorganicchemistry.com

In peptide synthesis involving glycine and proline (a cyclic amino acid similar to a piperidine derivative), a major side reaction is the formation of diketopiperazine (DKP) . This intramolecular cyclization is particularly prevalent in sequences with a penultimate proline residue. nih.gov The reaction is initiated by the deprotection of the N-terminal Fmoc group, exposing a free amine. This amine then attacks the amide carbonyl two residues down, leading to the cleavage of the peptide from the resin and the formation of the stable six-membered DKP ring. nih.gov The proposed mechanism suggests that the piperidine used for Fmoc deprotection can act as a catalyst for this cyclization. nih.gov

Pathways involving radical intermediates are also prominent, especially in C-H functionalization reactions. For instance, an α-amino radical on the glycine backbone can be generated. This highly reactive species can then engage in bond-forming reactions. One proposed pathway for its generation involves a single-electron transfer (SET) event from a photoexcited catalyst to the glycine derivative. chemrxiv.org Another pathway involves hydrogen atom transfer (HAT), where a radical species abstracts a hydrogen atom from the α-carbon of the glycine moiety. escholarship.org

Finally, reactions can proceed via enolate intermediates . In the presence of a base, the α-carbon of the glycine derivative can be deprotonated to form an enolate. This nucleophilic intermediate is central to many alkylation and aldol (B89426) addition reactions used to build up the carbon skeleton of complex amino acids. nih.govacs.org

Catalytic Mechanisms in this compound Synthesis and Functionalization

Catalysis is essential for the efficient and selective synthesis and modification of this compound. Various catalytic strategies have been developed, each with a unique mechanism.

Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of glycine derivatives under mild conditions. rsc.orgchemrxiv.org The general mechanism involves a photocatalyst, often a ruthenium or iridium polypyridyl complex or an organic dye, that absorbs visible light to reach an excited state. nih.govacs.org This excited-state catalyst is a potent single-electron oxidant or reductant. acs.org

In a typical reductive quenching cycle , the excited photocatalyst transfers an electron to a substrate, such as an aryl diazonium salt, generating a reactive aryl radical. nih.gov In an oxidative quenching cycle , the excited catalyst accepts an electron from a substrate, like an N-arylglycine ester, to generate an α-amino radical cation. This intermediate can then be deprotonated to form a key α-amino radical, which subsequently reacts with a coupling partner. chemrxiv.org

A proposed catalytic cycle for the arylation of a glycine derivative might proceed as follows:

The photocatalyst (e.g., Ru(II)) absorbs light and is excited to *Ru(II). nih.gov

*Ru(II) is reduced by an electron donor, forming the highly reducing Ru(I) species. acs.org

Ru(I) transfers an electron to an alkyl or aryl halide, generating an alkyl or aryl radical and regenerating the ground-state Ru(II) catalyst.

The generated radical adds to an acceptor, such as an imine derived from a glycine ester, to form the functionalized product after a final reduction and protonation step. chemrxiv.org

This methodology allows for the formation of C-C bonds at the α-position of glycine, providing access to a wide range of unnatural amino acids. chemrxiv.orgchemrxiv.org

To enhance the sustainability of synthetic processes, metal-free catalytic systems have been developed for the functionalization of glycine derivatives. nih.govrsc.org These approaches avoid the cost and potential toxicity associated with transition metal catalysts.

One strategy involves the use of iodine as a catalyst. For instance, a metal- and solvent-free method for synthesizing polysubstituted pyrroles (a related N-heterocycle) uses iodine to catalyze the reaction between alkynes, TMSCN, and N,N-disubstituted formamides. rsc.org

Another prominent metal-free approach is visible-light-driven C-H ketoalkylation. In this process, an organic dye can act as the photocatalyst. rsc.org Mechanistic studies suggest that the reaction can involve both a single-electron transfer (SET) event, similar to metal-based photoredox catalysis, and a radical chain propagation mechanism. rsc.org For example, a reaction between a glycine derivative and a cycloalkyl hydroperoxide under blue light irradiation can proceed without any metal catalyst, affording unnatural amino acids that contain a distal carbonyl group. rsc.org

Organocatalysis using small organic molecules like piperidine or glycine itself has also been reported for reactions such as Knoevenagel condensations, demonstrating the versatility of metal-free systems. researchgate.net

Stereochemical Control and Diastereoselectivity in Reactions

Controlling the three-dimensional arrangement of atoms is critical when synthesizing complex molecules like derivatives of this compound, which can contain multiple stereocenters.

Diastereoselectivity in cyclization reactions to form the piperidine ring can often be controlled by the choice of catalyst and reaction conditions. For example, in carbonyl-ene cyclizations to form piperidines, using a Lewis acid catalyst like MeAlCl₂ at low temperatures (-78 °C) can favor the formation of the cis (kinetic) product. bham.ac.uk Allowing the reaction to warm to room temperature or higher enables equilibration to the more stable trans (thermodynamic) product. bham.ac.uk Conversely, using a Brønsted acid catalyst can lead to high selectivity for the cis product. bham.ac.uk

Asymmetric catalysis is employed to control the absolute stereochemistry. This often involves using a chiral catalyst that creates a chiral environment around the reactants. Phase-transfer catalysis with chiral quaternary ammonium (B1175870) salts has been highly effective for the asymmetric alkylation of glycine derivatives. nih.govacs.org The chiral catalyst forms a tight ion pair with the glycine enolate, and its structure dictates the face from which the alkyl halide electrophile approaches, leading to high enantioselectivity. nih.gov

The use of chiral auxiliaries is another common strategy. A chiral auxiliary is temporarily attached to the glycine or piperidine precursor. It directs the stereochemical outcome of a subsequent reaction and is then removed. For example, chiral sulfinyl imines derived from glyoxylate (B1226380) have been used as effective radical acceptors in photoredox-catalyzed syntheses of unnatural α-amino acids, achieving high stereoselectivity. chemrxiv.org Similarly, bislactim ethers serve as chiral glycine equivalents in diastereoselective aldol additions to form precursors for piperidine-based imino sugars. acs.org

The table below summarizes how different catalysts can influence the stereochemical outcome in the formation of disubstituted piperidines.

| Catalyst | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Product Type |

| MeAlCl₂ (Lewis Acid) | 25 | 93:7 | Thermodynamic |

| MeAlCl₂ (Lewis Acid) | -78 | - (cis major) | Kinetic |

| Brønsted Acid | - | <2:98 | Kinetic |

This interactive table, based on data for carbonyl-ene cyclizations, illustrates how catalyst choice and temperature can control the diastereoselectivity of piperidine ring formation. bham.ac.uk

Mechanisms to explain racemization during peptide couplings, such as the formation of 5(4H)-oxazolone intermediates, have also been studied. rsc.org Understanding these pathways is crucial for preserving the stereochemical integrity of the amino acid residues during synthesis. rsc.org

Applications in Advanced Organic Synthesis and Building Block Chemistry

Utilization as Versatile Chiral and Achiral Building Blocks

Scaffold Diversification for Medicinal Chemistry Libraries

In medicinal chemistry, the concept of a "scaffold" refers to the core structure of a molecule. nih.gov By modifying the substituents on a common scaffold, chemists can generate large libraries of related compounds to screen for biological activity. lead-discovery.denih.gov N-4-Piperidinyl-glycine is an excellent starting point for scaffold diversification due to its inherent structural features. researchgate.netacs.org The piperidine (B6355638) nitrogen and the glycine (B1666218) portion of the molecule can be readily functionalized, allowing for the introduction of a wide array of chemical groups. This versatility facilitates the creation of diverse libraries of compounds for drug discovery programs. lead-discovery.de

For instance, research has shown that N-substituted piperidine-3-carboxylic acid derivatives can be synthesized and evaluated for potential anticonvulsant activity. researchgate.net The ability to systematically alter the structure of these compounds allows for the exploration of structure-activity relationships, a crucial aspect of drug design. nih.gov

Precursors for Complex Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry. askpharmacy.netnih.govrsc.orgresearchgate.net this compound serves as a valuable precursor for the synthesis of more complex heterocyclic systems. researchgate.net The reactive sites on the molecule can participate in various cyclization reactions to form fused or spirocyclic ring systems.

A study on the synthesis of novel pyrazole (B372694) derivatives utilized piperidine-containing β-keto esters, which were then reacted to form the target pyrazole compounds. researchgate.net This demonstrates how the piperidine moiety can be a key component in constructing larger, more intricate heterocyclic architectures. The resulting compounds can then be evaluated for their biological properties.

Design and Synthesis of Peptide and Peptoid Mimetics